The Discovery of GZR-123: A Novel Neurotensin Analog with Atypical Antipsychotic Properties
The Discovery of GZR-123: A Novel Neurotensin Analog with Atypical Antipsychotic Properties
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This whitepaper details the discovery and preclinical characterization of GZR-123, a novel neurotensin (B549771) analog investigated for its potential as an atypical antipsychotic agent. GZR-123, chemically identified as caproyl-L-Pro-L-Tyr methyl ester, emerged from a rational drug design strategy hypothesizing an interaction between the atypical antipsychotic sulpiride (B1682569) and neurotensin receptors. This document provides a comprehensive overview of the discovery rationale, synthesis, and in vivo pharmacological evaluation of GZR-123. Detailed experimental protocols for key behavioral assays are presented, alongside a structured summary of the available quantitative data. Furthermore, relevant signaling pathways and experimental workflows are visualized to provide a clear understanding of the compound's context and evaluation process. While designed as a neurotensin analog, the primary characterized activity of GZR-123 is its potent antidopaminergic effect, consistent with the profile of an atypical neuroleptic, demonstrating a significant separation between its therapeutic-like effects and the induction of extrapyramidal side effects.
Introduction: The Rationale for a Novel Neurotensin-Based Antipsychotic
The quest for more effective and safer antipsychotic medications has led researchers to explore novel mechanisms of action beyond direct dopamine (B1211576) D2 receptor antagonism. Atypical antipsychotics, such as clozapine (B1669256) and sulpiride, have demonstrated a superior clinical profile with a lower incidence of extrapyramidal symptoms (EPS) compared to typical neuroleptics.[1] This improved tolerability is thought to be mediated by a more complex pharmacological profile, potentially involving interactions with other neurotransmitter systems.[2][3]
Neurotensin (NT), a tridecapeptide found in the central nervous system, has been identified as an endogenous neuromodulator with close ties to the dopaminergic system.[2] The observation that neurotensin and its receptors are often co-localized with dopamine neurons, and that central administration of neurotensin produces effects similar to some antipsychotic drugs, has led to the hypothesis that neurotensin pathways could be a valuable target for the development of novel antipsychotics.[2]
The discovery of GZR-123 was rooted in the hypothesis that the atypical antipsychotic sulpiride might exert some of its therapeutic effects through an interaction with neurotensin receptors.[1] This led to a drug design strategy that utilized the structure of sulpiride as a template to create novel dipeptide and tripeptoid analogs with the potential to act as neurotensin receptor modulators with antipsychotic-like activity.[1][4] GZR-123 emerged from this synthetic effort as a promising lead compound.
Discovery and Synthesis of GZR-123
GZR-123, or caproyl-L-Pro-L-Tyr methyl ester, was synthesized as part of a series of N-acylprolyltyrosine derivatives.[1] The design was based on the Pro-Tyr sequence, which is present in the neurotensin peptide and was hypothesized to be a key pharmacophore.[4] The synthesis involved the acylation of the proline residue with a caproyl group and the esterification of the tyrosine residue with a methyl group. The stereochemistry of the amino acid residues was found to be crucial for activity, with the L-tyrosine diastereomers demonstrating significantly higher potency.[1]
Quantitative Data Summary
The preclinical evaluation of GZR-123 focused on in vivo models of antipsychotic activity and extrapyramidal side effects. The following tables summarize the key quantitative findings from these studies.
| Compound | Antagonism of Apomorphine-Induced Climbing (ED50, mg/kg i.p.) | Reference |
| GZR-123 | 0.4 - 4.0 (effective dose range) | [1] |
| Sulpiride | 17.5 | [1] |
| Compound | Catalepsy Induction | Reference |
| GZR-123 | No cataleptogenic effect at doses > 500 mg/kg | [1] |
| Sulpiride | Pronounced catalepsy at 120 mg/kg | [1] |
| Compound | Drug Discrimination Study (Effective Doses for Drug-Associated Lever Selection) | Reference |
| GZR-123 | 2 and 6 mg/kg | [1] |
| Sulpiride | 25 - 60 mg/kg | [1] |
Experimental Protocols
The pharmacological profile of GZR-123 was established using a battery of standard in vivo behavioral assays in rodents. The detailed methodologies for these key experiments are outlined below.
Antagonism of Apomorphine-Induced Climbing in Mice
This assay is a widely used screening model for potential antipsychotic activity, as the climbing behavior induced by the dopamine agonist apomorphine (B128758) is sensitive to dopamine receptor antagonists.
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Animals: Male mice are used for this experiment.
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Procedure:
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Mice are individually placed in cylindrical wire mesh cages.
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The test compound (GZR-123 or vehicle) is administered intraperitoneally (i.p.).
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After a predetermined pretreatment time, apomorphine hydrochloride (typically 1-3 mg/kg) is administered subcutaneously.
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Immediately after apomorphine injection, the mice are returned to their cages, and the total time spent climbing (all four paws off the floor) is recorded for a specific observation period (e.g., 30 minutes).
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Data Analysis: The ED50 value, which is the dose of the antagonist that reduces the climbing time by 50% compared to the vehicle-treated group, is calculated.
L-DOPA-Dependent Extrapolatory Behavior in Rats
This model assesses the ability of a compound to counteract the behavioral effects of L-DOPA, a precursor to dopamine.
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Animals: Male rats are used.
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Procedure:
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Rats are administered the test compound or vehicle (i.p.).
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Following the pretreatment period, L-DOPA is administered.
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The rats are then observed for specific extrapolatory behaviors, such as stereotyped sniffing, gnawing, or licking.
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The intensity and duration of these behaviors are scored by a trained observer blind to the treatment conditions.
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Data Analysis: The effective dose range for the antagonism of L-DOPA-induced behaviors is determined.
Assessment of Catalepsy
This test is used to evaluate the propensity of a compound to induce extrapyramidal side effects, specifically parkinsonian-like motor rigidity.
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Animals: Rats are typically used.
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Procedure:
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The test compound is administered at various doses.
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At specified time points after administration, catalepsy is measured using the bar test. The rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface.
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The time it takes for the rat to remove both paws from the bar is recorded. A predetermined cut-off time (e.g., 180 seconds) is used.
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Data Analysis: The dose at which a significant cataleptogenic effect is observed is determined. For GZR-123, no such effect was seen at doses up to 500 mg/kg.[1]
Drug Discrimination in Rats
This is a more complex behavioral paradigm used to assess the subjective effects of a drug.
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Animals: Rats are trained in operant conditioning chambers.
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Procedure:
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Rats are trained to press one of two levers to receive a reward (e.g., water) after being injected with either the test drug (e.g., GZR-123 at a specific training dose) or saline.
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Once the rats have learned to reliably press the correct lever corresponding to the drug or saline injection, generalization tests are conducted with a range of doses of the training drug and other compounds.
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Data Analysis: The percentage of responses on the drug-appropriate lever is measured for each test dose. This provides information on the dose-related subjective effects of the compound.
Visualizations: Signaling Pathways and Experimental Workflow
Neurotensin Receptor Signaling
Neurotensin receptors (NTSR1 and NTSR2) are G protein-coupled receptors (GPCRs). Upon binding of neurotensin or an agonist, they primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).
Figure 1: Simplified Neurotensin Receptor Signaling Pathway.
Dopaminergic Pathways and Antipsychotic Action
Psychosis, particularly the positive symptoms of schizophrenia, is associated with hyperactive dopaminergic signaling in the mesolimbic pathway. Typical antipsychotics block D2 receptors in this pathway, but also in the nigrostriatal pathway, leading to EPS. Atypical antipsychotics are thought to have a more selective effect on the mesolimbic pathway or possess other modulatory actions (e.g., serotonin (B10506) receptor antagonism) that mitigate the effects on the nigrostriatal pathway. GZR-123's antidopaminergic activity is believed to target these pathways.
Figure 2: Dopaminergic Pathways relevant to Antipsychotic Action.
Experimental Workflow for GZR-123 Characterization
The preclinical evaluation of GZR-123 followed a logical progression from initial screening for antipsychotic-like activity to more detailed characterization of its behavioral effects and side-effect profile.
